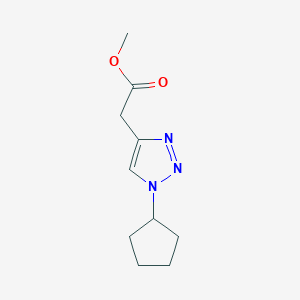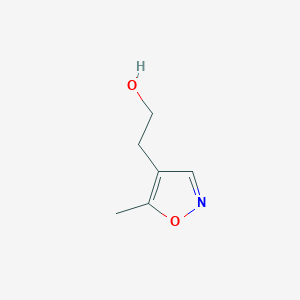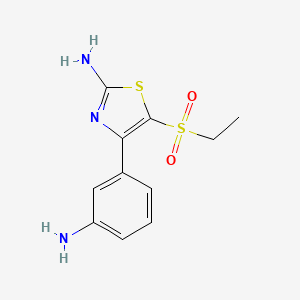
4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound with a unique structure that includes an aminophenyl group, an ethylsulfonyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the reaction of 3-aminophenylthiazole with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Aminophenyl)thiazol-2-amine
- 5-(Ethylsulfonyl)-2-aminothiazole
- 3-Aminophenylthiazole derivatives
Uniqueness
4-(3-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the aminophenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13N3O2S2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-(3-aminophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H2,13,14) |
Clave InChI |
PRALBNCJCFWVLR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Cyclopropyl-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11778420.png)

![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
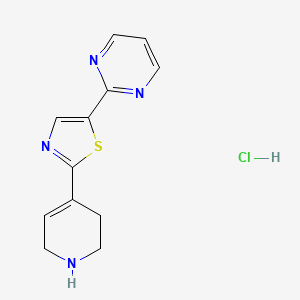
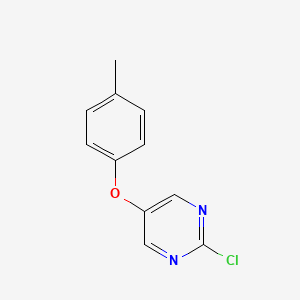
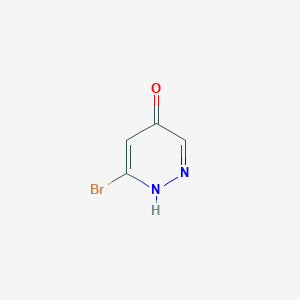
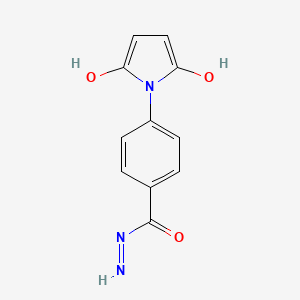
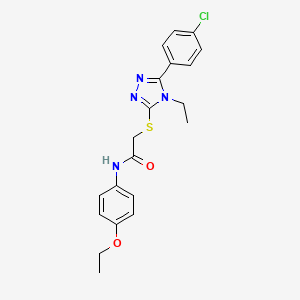
![3-Bromo-4-hydroxy-6-methylthieno[2,3-D]pyridazin-7(6H)-one](/img/structure/B11778494.png)

